5-Iodoresorcinol-2',3',4'-tri-O-acetyl-beta-D-glucuronide Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodoresorcinol-2’,3’,4’-tri-O-acetyl-beta-D-glucuronide Methyl Ester: is a complex organic compound with the molecular formula C19H21IO11 and a molecular weight of 552.27 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodoresorcinol-2’,3’,4’-tri-O-acetyl-beta-D-glucuronide Methyl Ester typically involves multiple steps, starting with the iodination of resorcinol. The iodinated resorcinol is then subjected to acetylation to introduce the acetyl groups at the 2’, 3’, and 4’ positions. The final step involves the glucuronidation and methyl esterification to yield the target compound .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
5-Iodoresorcinol-2’,3’,4’-tri-O-acetyl-beta-D-glucuronide Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, reduction could produce alcohols, and substitution could result in various substituted derivatives .
Scientific Research Applications
5-Iodoresorcinol-2’,3’,4’-tri-O-acetyl-beta-D-glucuronide Methyl Ester is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Iodoresorcinol-2’,3’,4’-tri-O-acetyl-beta-D-glucuronide Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Iodoresorcinol: Lacks the glucuronide and methyl ester groups, making it less complex.
2’,3’,4’-Tri-O-acetyl-beta-D-glucuronide Methyl Ester: Lacks the iodoresorcinol moiety, affecting its reactivity and applications.
Uniqueness
5-Iodoresorcinol-2’,3’,4’-tri-O-acetyl-beta-D-glucuronide Methyl Ester is unique due to its combination of iodoresorcinol and glucuronide methyl ester functionalities. This combination enhances its reactivity and broadens its range of applications in scientific research .
Properties
IUPAC Name |
methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(3-hydroxy-5-iodophenoxy)oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IO11/c1-8(21)27-14-15(28-9(2)22)17(29-10(3)23)19(31-16(14)18(25)26-4)30-13-6-11(20)5-12(24)7-13/h5-7,14-17,19,24H,1-4H3/t14-,15-,16?,17-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASKASZRFUXVAA-YPGBAFRHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=CC(=C2)O)I)C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1OC(=O)C)C(=O)OC)OC2=CC(=CC(=C2)O)I)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.